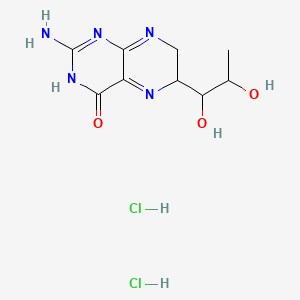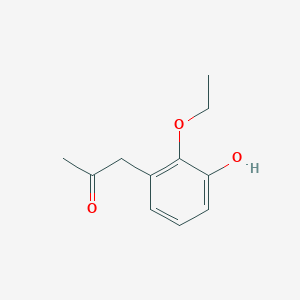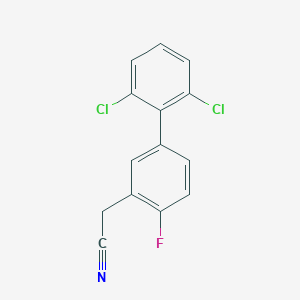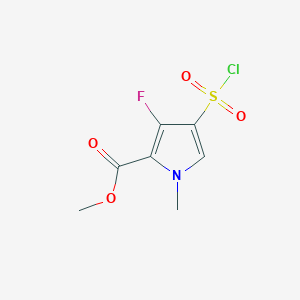
Methyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methyl ester group attached to the pyrrole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate typically involves the chlorosulfonylation of a suitable pyrrole precursor. One common method involves the reaction of 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride are used as reducing agents, often in anhydrous solvents like tetrahydrofuran.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed, usually in aqueous or mixed solvent systems.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules through sulfonylation reactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic and can react with nucleophiles such as amino acids, peptides, and proteins, leading to the formation of covalent bonds. This reactivity is exploited in biochemical applications to modify and study the function of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorosulfonyl isocyanate: Known for its use in organic synthesis as a reagent for the preparation of β-lactams and other heterocycles.
6-Chlorosulfonylbenzoxazolin-2-ones: Used in the synthesis of sulfonic acids and their derivatives.
Uniqueness
Methyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a fluorine atom and a chlorosulfonyl group on the pyrrole ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C7H7ClFNO4S |
|---|---|
Molekulargewicht |
255.65 g/mol |
IUPAC-Name |
methyl 4-chlorosulfonyl-3-fluoro-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C7H7ClFNO4S/c1-10-3-4(15(8,12)13)5(9)6(10)7(11)14-2/h3H,1-2H3 |
InChI-Schlüssel |
HCLYHYHGLLIJFB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=C1C(=O)OC)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate](/img/structure/B14053868.png)


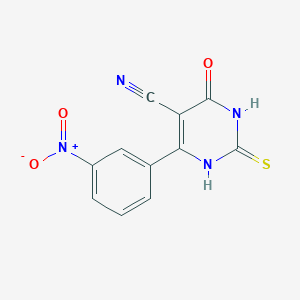
![2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-](/img/structure/B14053892.png)
![(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14053896.png)

